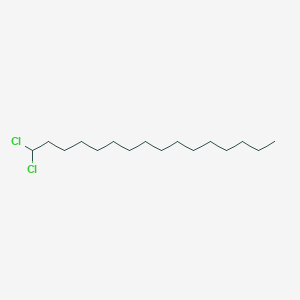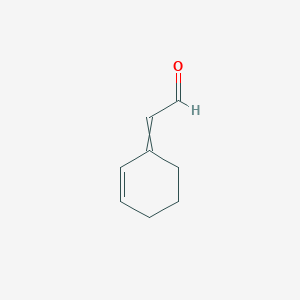
(Cyclohex-2-en-1-ylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohex-2-en-1-ylidene)acetaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring an aldehyde functional group attached to the carbon atom adjacent to the double bond in the cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Cyclohex-2-en-1-ylidene)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the desired product. Another method includes the oxidation of cyclohexene derivatives using oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadium compounds .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to yield the desired compound . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohex-2-en-1-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bond in the cyclohexene ring can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
(Cyclohex-2-en-1-ylidene)acetaldehyde has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (Cyclohex-2-en-1-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The double bond in the cyclohexene ring also makes it susceptible to electrophilic addition reactions, further enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: Similar structure but lacks the aldehyde group.
Cyclohexene: Lacks both the aldehyde group and the double bond in the ring.
Cyclohexanone: Contains a ketone group instead of an aldehyde.
Uniqueness
(Cyclohex-2-en-1-ylidene)acetaldehyde is unique due to the presence of both an aldehyde group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
64724-30-7 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
2-cyclohex-2-en-1-ylideneacetaldehyde |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h2,4,6-7H,1,3,5H2 |
Clé InChI |
OFAAPEDMUSMWFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(=CC=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


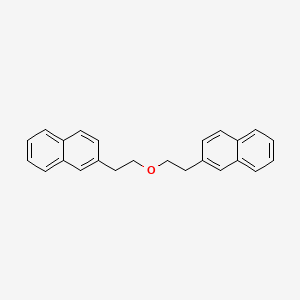

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
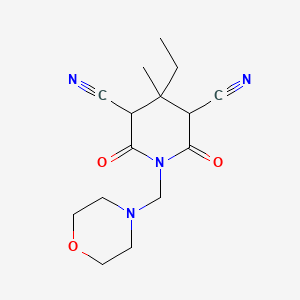
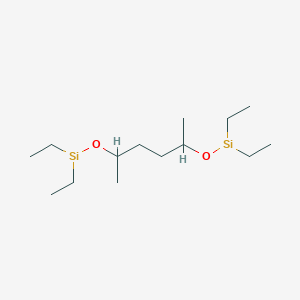
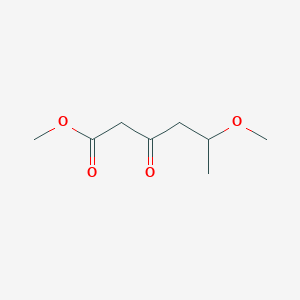
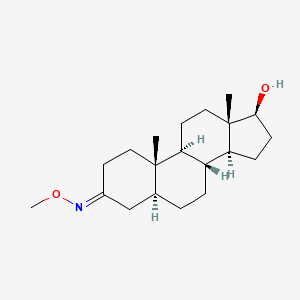
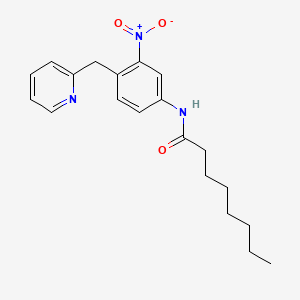
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
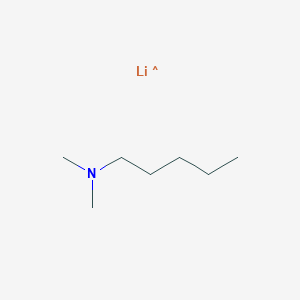

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
